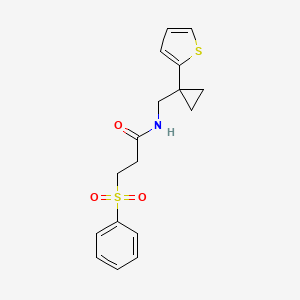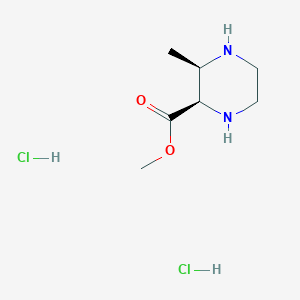
Methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of piperazine derivatives often involves reactions with carboxylic acids or their derivatives . The specific synthesis pathway would depend on the exact structure of the desired product.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For a piperazine derivative like the one you mentioned, the structure would include a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Piperazine and its derivatives can participate in various chemical reactions. For example, they can undergo substitution reactions with alkyl halides, or they can react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .科学的研究の応用
Chemical Synthesis and Hydrolysis Reactions : In a study by Iwanami et al. (1964), derivatives of piperazine, including 2-oxo-3-ethoxycarbonylmethylenepiperazine and its 6-methyl derivative, were synthesized. These compounds underwent hydrolysis reactions, showcasing their potential in chemical synthesis processes (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Derivatives of Tetrahydroisoquinoline-3-carboxylic acid : Jansa et al. (2006) prepared derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester and N-carboxy anhydride. These substances were characterized for their structural properties, providing insights into their applications in medicinal chemistry (Jansa, Macháček, & Bertolasi, 2006).
Diastereomeric Salts and Hydrogen Bonding : A study by Katagiri et al. (2009) on diastereomeric salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid revealed the formation of well-defined ammonium carboxylate salts. The study emphasized the role of strong intermolecular hydrogen bonds in these compounds, suggesting potential applications in chiral resolution processes (Katagiri, Morimoto, & Sakai, 2009).
Metabolic Studies : Research on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208) by Jiang et al. (2007) explored its metabolism in rat bile. This study identified major metabolites, contributing to the understanding of its biotransformation and potential therapeutic applications (Jiang, Kong, Han, Ling, Liu, Li, & Cui, 2007).
Complexes with Tridentate Ligands : A study by Wei et al. (2004) on complexes of the fac-{Re(CO)3}+ core with tridentate ligands derived from arylpiperazines, including N-alkylpiperazines, highlighted their potential in the development of new materials and catalysts (Wei, Banerjee, Levadala, Babich, & Zubieta, 2004).
Safety And Hazards
特性
IUPAC Name |
methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-5-6(7(10)11-2)9-4-3-8-5;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZYVCIQDFLHIU-BNTLRKBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1)C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NCCN1)C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

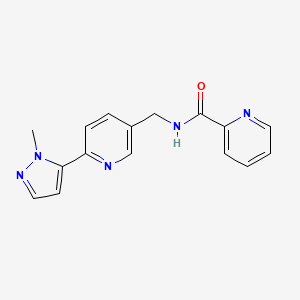
![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2606682.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2606683.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2606687.png)
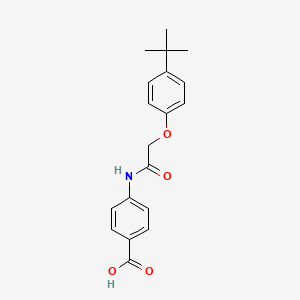
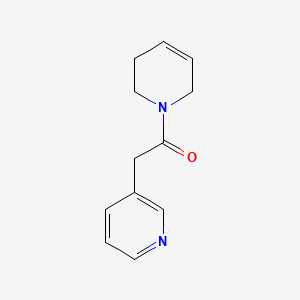
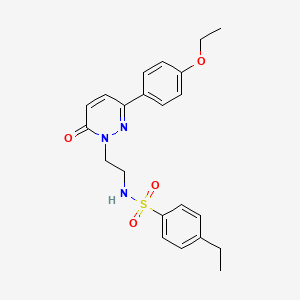
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)
![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)
![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)
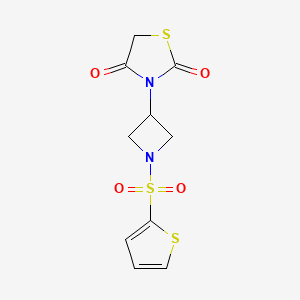
![9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2606701.png)
